molecular formula C9H15NO2 B1591557 1-(Boc-amino)-2,3-butadiene CAS No. 92136-43-1

1-(Boc-amino)-2,3-butadiene

Cat. No. B1591557
Key on ui cas rn: 92136-43-1
M. Wt: 169.22 g/mol
InChI Key: AMRPVMHVZVNBQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719193

Procedure details

Reflux a mixture containing N-(t-butoxycarbonyl)-propargylamine (70 gm), 93.5 ml of 32% formaldehyde, 76.4 ml of diisopropylamine, 19.66 gm of cuprous bromide and 860 ml of p-dioxane for 12 hours. Cool and dilute the resulting mixture with 3000 ml of Et2O, wash with 500 ml of water, 1000 ml acetic acid, 500 ml of water (2×), 200 ml sat'd. sodium chloride, dry (MgSO4) and evaporate in vacuo. Flash chromatograph the residue eluting from silica gel with 10% Et2O/hexane to yield 40.8 g of the desired compound. Rf is 0.31 (eluted from silica gel with 10% EtOAc/hexane).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
93.5 mL
Type
reactant
Reaction Step One
Quantity
76.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
19.66 g
Type
reactant
Reaction Step One
Quantity
860 mL
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]#[CH:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].C=O.[CH:14](NC(C)C)(C)C.O1CCOCC1>CCOCC>[C:1]([O:5][C:6]([NH:8][CH2:9][CH:10]=[C:11]=[CH2:14])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC#C
Name
Quantity
93.5 mL
Type
reactant
Smiles
C=O
Name
Quantity
76.4 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
cuprous bromide
Quantity
19.66 g
Type
reactant
Smiles
Name
Quantity
860 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
3000 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux a mixture
TEMPERATURE
Type
TEMPERATURE
Details
Cool
WASH
Type
WASH
Details
wash with 500 ml of water, 1000 ml acetic acid, 500 ml of water (2×), 200 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sodium chloride, dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
WASH
Type
WASH
Details
Flash chromatograph the residue eluting from silica gel with 10% Et2O/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC=C=C
Measurements
Type Value Analysis
AMOUNT: MASS 40.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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